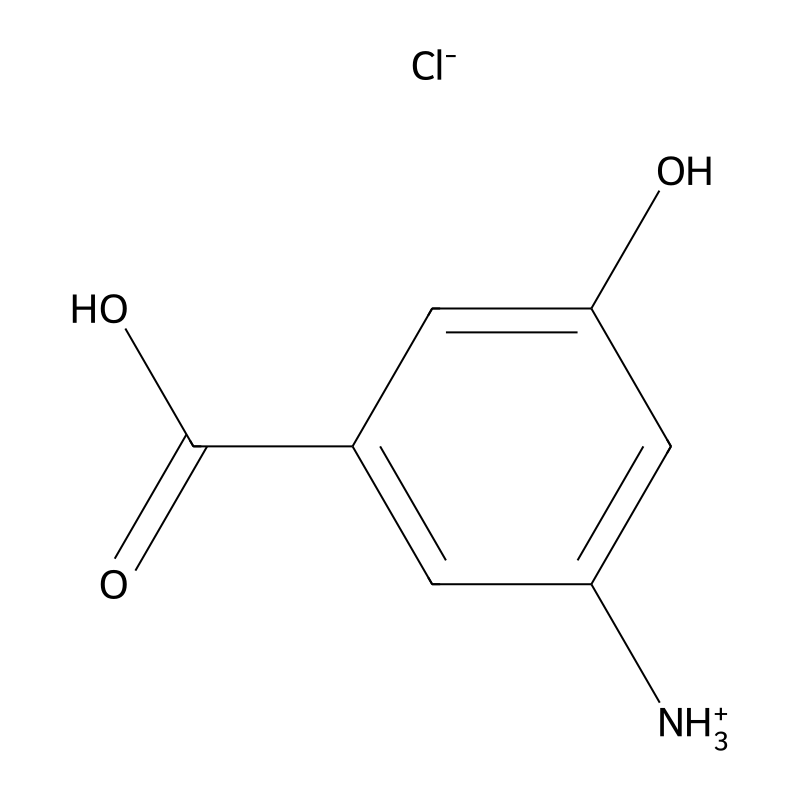

3-Amino-5-hydroxybenzoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Amino-5-hydroxybenzoic acid hydrochloride (3-AHBA HCl) is a small molecule with the chemical formula C₁₂H₁₁ClN₂O₅. It can be synthesized through various methods, including the diazotization of m-aminophenol followed by coupling with salicylic acid []. The characterization of the synthesized 3-AHBA HCl is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 3-AHBA HCl possesses various properties that could be beneficial in different scientific fields, including:

Antimicrobial activity

Studies have shown that 3-AHBA HCl exhibits antimicrobial activity against various bacteria and fungi []. This makes it a potential candidate for the development of novel antimicrobial agents.

Biomedical applications

3-AHBA HCl has been investigated for its potential applications in the development of new drugs and therapeutic agents. For example, research suggests that it might have anti-inflammatory and analgesic properties []. However, further studies are needed to fully understand its potential therapeutic effects.

Material science

3-AHBA HCl has been explored for its potential use in the development of new materials with specific functionalities. For instance, studies have shown that it can be used as a precursor for the synthesis of metal-organic frameworks (MOFs) []. These MOFs possess interesting properties like high porosity and tunable surface area, making them potentially useful for various applications, including gas storage and separation.

3-Amino-5-hydroxybenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.60 g/mol. It is derived from 3-amino-5-hydroxybenzoic acid, which is a monohydroxybenzoic acid featuring an amino group at the para position relative to the hydroxyl group on the benzene ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in biochemical and pharmaceutical research .

As AHBA-HCl is a precursor to antitumor antibiotics, its mechanism of action is not directly relevant. However, the mechanism of action of the antibiotics it helps produce is well understood. These antibiotics target the ribosome, a cellular structure responsible for protein synthesis, and inhibit protein production in cancer cells [].

Information on the specific safety hazards of AHBA-HCl is limited. However, as a derivative of an aromatic amine, it is advisable to handle it with caution. Aromatic amines can have some carcinogenic potential []. It is recommended to consult safety data sheets (SDS) for specific handling procedures.

Limitations and Future Research

Research on AHBA-HCl is limited compared to AHBA itself. Further studies could explore:

- Development of efficient synthetic routes for AHBA-HCl.

- Investigation of its potential biological activities beyond its role as a precursor molecule.

- Evaluation of its safety profile for research and industrial applications.

- Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can act as an acid, allowing for proton transfer reactions.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound under appropriate conditions.

3-Amino-5-hydroxybenzoic acid hydrochloride exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help in protecting cells from oxidative stress.

- Antimicrobial Activity: Some studies indicate potential antimicrobial effects against certain pathogens, suggesting a role in combating infections.

- Neuroprotective Effects: Research indicates that it may have neuroprotective properties, potentially benefiting conditions involving neurodegeneration .

Several methods have been developed for synthesizing 3-amino-5-hydroxybenzoic acid hydrochloride:

- Direct Amination: Starting from 3-hydroxybenzoic acid, an amine can be introduced using amination techniques, often involving reagents like ammonia or primary amines under acidic conditions.

- Reduction of Nitro Compounds: Nitro derivatives of benzoic acids can be reduced to their corresponding amines, followed by hydroxylation to yield the desired compound.

- Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form with hydrochloric acid, enhancing its solubility and stability .

The compound has several applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis and development due to its biological activity.

- Research: Employed in biochemical assays and studies related to antioxidant properties and cellular protection mechanisms.

- Cosmetics: Potentially used in formulations targeting skin health due to its antioxidant effects.

Studies on the interactions of 3-amino-5-hydroxybenzoic acid hydrochloride include:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its pharmacokinetics and therapeutic efficacy.

- Synergistic Effects: Research exploring its combined effects with other compounds may reveal enhanced biological activities or reduced side effects when used in conjunction with other agents.

Several compounds share structural similarities with 3-amino-5-hydroxybenzoic acid hydrochloride. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-2-hydroxybenzoic acid | Amino and hydroxyl groups on benzene | Known for its use as an anti-inflammatory agent |

| 2-Amino-5-hydroxybenzoic acid | Amino group at ortho position | Exhibits different solubility properties compared to 3-amino variant |

| Salicylic Acid | Hydroxyl and carboxylic functional groups | Widely used as an analgesic and anti-inflammatory drug |

The uniqueness of 3-amino-5-hydroxybenzoic acid hydrochloride lies in its specific positioning of functional groups, which contributes to its distinct biological activities and potential applications in pharmaceutical research .

3-Amino-5-hydroxybenzoic acid serves as the universal precursor of ansamycin antibiotics and is involved in the biosynthesis of other structurally diverse compounds [1]. The biosynthetic pathway of 3-amino-5-hydroxybenzoic acid formation follows a novel aminoshikimate pathway that represents a significant deviation from conventional shikimate metabolism [1]. This specialized biosynthetic route involves the recruitment of genes for kanosamine formation from other genomes to provide a nitrogenous precursor, which is subsequently converted through a series of enzymatic transformations [1] [2].

Rifamycin Biosynthesis Gene Cluster Organization

The rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei represents one of the most thoroughly characterized systems for 3-amino-5-hydroxybenzoic acid production [42] [43]. This single gene cluster spans approximately 90 kilobases and consists of structural, resistance, export, and regulatory genes that govern the complete biosynthetic pathway [42] [43]. The cluster organization demonstrates a remarkable level of genetic coordination, with genes arranged in functional modules that correspond to distinct biosynthetic processes [42].

| Gene | Function | Biosynthetic Role | Gene Locus |

|---|---|---|---|

| rifS | Export/Resistance | Transport | AMED_0613 |

| rifT | Export/Resistance | Transport | AMED_0614 |

| rifU | Export/Resistance | Transport | AMED_0615 |

| rifV | Export/Resistance | Transport | AMED_0616 |

| rifW | Export/Resistance | Transport | AMED_0617 |

| rifX | Export/Resistance | Transport | AMED_0618 |

| rifY | Export/Resistance | Transport | AMED_0619 |

| rifZ | Pathway-specific regulator (LuxR family) | Regulation | AMED_0655 |

| rifA | Type I Polyketide Synthase (Loading + Modules 1-3) | Polyketide backbone synthesis | AMED_0620 |

| rifB | Type I Polyketide Synthase (Modules 4-6) | Polyketide backbone synthesis | AMED_0621 |

| rifC | Type I Polyketide Synthase (Module 7) | Polyketide backbone synthesis | AMED_0622 |

| rifD | Type I Polyketide Synthase (Module 8) | Polyketide backbone synthesis | AMED_0623 |

| rifE | Type I Polyketide Synthase (Modules 9-10) | Polyketide backbone synthesis | AMED_0624 |

| rifF | Amide synthase (cyclization) | Macrolactam formation | AMED_0625 |

| rifG | aminoDHQ synthase | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0626 |

| rifH | aminoDHPS | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0627 |

| rifI | aminoSHK dehydrogenase | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0628 |

| rifJ | aminoDHS dehydratase | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0629 |

| rifK | 3-amino-5-hydroxybenzoic acid synthase | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0630 |

| rifL | Oxidoreductase | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0631 |

| rifM | Kanosamine phosphatase | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0632 |

| rifN | Kanosamine kinase | 3-amino-5-hydroxybenzoic acid biosynthesis | AMED_0633 |

| rif15 | Transketolase (SV to B conversion) | Post-Polyketide Synthase modification | AMED_0634 |

| rif16 | Cytochrome P450 (SV to B conversion) | Post-Polyketide Synthase modification | AMED_0635 |

| rifP | Export protein | Transport | AMED_0636 |

| rifQ | Regulatory protein | Regulation | AMED_0637 |

| rifR | Type II thioesterase | Quality control | AMED_0638 |

The 3-amino-5-hydroxybenzoic acid biosynthetic genes are specifically encoded by the rifGHIKLMN operon and the rifJ gene [5]. These genes work in concert to produce 3-amino-5-hydroxybenzoic acid through the aminoshikimate pathway, beginning with the conversion of UDP-glucose by RifL oxidoreductase [5]. The pathway proceeds through a series of transamination and phosphorylation reactions, ultimately culminating in the formation of 3-amino-5-hydroxybenzoic acid by the terminal enzyme 3-amino-5-hydroxybenzoic acid synthase [5] [7].

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| RifL | NAD(P)+ oxidoreductase | UDP-glucose | UDP-3-keto-D-glucose |

| RifK | 3-amino-5-hydroxybenzoic acid synthase (transamination) | UDP-3-keto-D-glucose + glutamate | 3-amino-3-deoxy-UDP-glucose |

| RifM | UDP-kanosamine phosphatase | UDP-kanosamine | Kanosamine |

| RifN | Kanosamine kinase | Kanosamine | Kanosamine-6-phosphate |

| RifG | aminoDHQ synthase | aminoDAHP | aminoDHQ |

| RifH | aminoDHPS | aminoDHQ | aminoDHPS |

| RifI | aminoSHK dehydrogenase | aminoSHK | aminoDHS |

| RifJ | aminoDHS dehydratase | aminoDHS | aminoSHK |

| RifK | 3-amino-5-hydroxybenzoic acid synthase (aromatization) | 5-deoxy-5-aminodehydroshikimic acid | 3-amino-5-hydroxybenzoic acid |

The 3-amino-5-hydroxybenzoic acid synthase enzyme demonstrates remarkable versatility, functioning as both a homodimer that catalyzes the final aromatization reaction and in complex with the oxidoreductase RifL to catalyze the initial transamination of UDP-3-keto-D-glucose [1]. This dual functionality represents a unique feature of the 3-amino-5-hydroxybenzoic acid biosynthetic pathway and highlights the evolutionary optimization of these enzymatic systems [1] [7].

Modular Type I Polyketide Synthase Interactions with 3-Amino-5-Hydroxybenzoic Acid Starter Units

The rifamycin polyketide synthase represents a sophisticated Type I modular system that utilizes 3-amino-5-hydroxybenzoic acid as an unusual starter unit [22] [23]. This system consists of five multifunctional polypeptides that constitute ten modules, each responsible for a specific round of polyketide chain elongation [23]. The polyketide synthase genes rifA through rifE encode these modules in a colinear arrangement that directly corresponds to the sequence of chain-extension steps required for antibiotic biosynthesis [23] [47].

| Module | Protein | AT Specificity | KR Domain | DH Domain | ER Domain |

|---|---|---|---|---|---|

| Loading | RifA | 3-amino-5-hydroxybenzoic acid | N/A | N/A | N/A |

| Module 1 | RifA | malonyl-CoA | Active | Inactive | Absent |

| Module 2 | RifA | malonyl-CoA | Inactive | Absent | Absent |

| Module 3 | RifA | methylmalonyl-CoA | Inactive | Inactive | Absent |

| Module 4 | RifB | methylmalonyl-CoA | Active | Active | Absent |

| Module 5 | RifB | methylmalonyl-CoA | Active | Inactive | Absent |

| Module 6 | RifB | methylmalonyl-CoA | Active | Inactive | Absent |

| Module 7 | RifC | methylmalonyl-CoA | Active | Inactive | Absent |

| Module 8 | RifD | methylmalonyl-CoA | Active | Inactive | Absent |

| Module 9 | RifE | malonyl-CoA | Active | Active | Absent |

| Module 10 | RifE | methylmalonyl-CoA | Active | Active | Absent |

The starter unit ligase and acyl carrier protein domains present in the N-terminus of RifA direct the selection and loading of 3-amino-5-hydroxybenzoic acid onto the polyketide synthase [23]. This loading mechanism represents a critical interface between 3-amino-5-hydroxybenzoic acid biosynthesis and polyketide assembly, ensuring the incorporation of the correct starter unit into the growing polyketide chain [23] [24]. The acyltransferase domains of modular polyketide synthases demonstrate substrate specificity that distinguishes between malonyl-coenzyme A and methylmalonyl-coenzyme A, with eight of the ten modules in the rifamycin system specifying methylmalonyl-coenzyme A as the extender unit [23].

Type I polyketide synthase modules act successively in polyketide chain elongation, processing, and termination through a sophisticated assembly line mechanism [18]. Each module contains acyl carrier protein, ketosynthase, and acyltransferase domains that extend the linear sequence of an intermediate by two carbon atoms [18]. The acyl carrier protein employs a phosphopantetheine arm and thioester bond to tether polyketide intermediates and building blocks, transferring them to respective catalytic domains for loading, extension, and keto group processing [18].

The absence of a type 1 thioesterase domain at the end of the rifamycin polyketide synthase distinguishes this system from typical macrolide polyketide synthases [47]. Instead, the rifF gene encodes an amide synthase that catalyzes the release of the completed polyketide through intramolecular amide formation, creating the characteristic macrocyclic lactam structure of rifamycin [47]. This unique termination mechanism demonstrates the specialized nature of 3-amino-5-hydroxybenzoic acid-utilizing polyketide synthases [22] [25].

Regulatory Gene Networks in Amycolatopsis mediterranei

The transcriptional regulation of rifamycin biosynthesis in Amycolatopsis mediterranei involves a complex network of regulatory proteins that coordinate the expression of genes involved in 3-amino-5-hydroxybenzoic acid production and subsequent polyketide assembly [29] [31]. The pathway-specific regulator RifZ represents the primary transcriptional activator for the entire rifamycin biosynthetic gene cluster [29] [32].

RifZ belongs to the LuxR family of regulators and functions as a direct transcriptional activator for all operons within the rifamycin cluster [29] [33]. Transposon mutagenesis studies identified RifZ as essential for rifamycin production, with rifZ knockout mutants showing remarkably reduced transcription of genes throughout the cluster [29]. Electrophoretic mobility shift assays and DNase I footprinting studies demonstrated that RifZ specifically binds to all six promoter regions within the rifamycin cluster, consistent with its role as a global regulator of the pathway [29] [32].

The RifZ binding consensus sequence has been characterized as CTACC-N8-GGATG, and this motif is present in the promoter regions of genes encoding both 3-amino-5-hydroxybenzoic acid biosynthetic enzymes and polyketide synthase components [29] [32]. The genes within the rifamycin cluster are organized into ten operons sharing six promoter regions, all of which are regulated by RifZ [29]. This regulatory architecture ensures coordinated expression of the entire biosynthetic pathway, from 3-amino-5-hydroxybenzoic acid formation through final antibiotic assembly [29].

Computational analysis has identified 1102 transcription factors in Amycolatopsis mediterranei S699, comprising approximately 10% of the total genome [31]. Of these, 30 unique transcription factors are directly involved in regulating rifamycin production and extracellular export [31]. Network analysis suggests that RifN functions as a hub protein in the regulatory network, maintaining the integrity of the rifamycin biosynthetic gene cluster and controlling the regulation of other genes involved in the pathway [31].

Additional regulatory elements include the GlnR protein, which functions as a transcriptional activator for nitrogen metabolism genes that may indirectly influence rifamycin biosynthesis [28]. The nasACKBDEF operon, responsible for nitrate assimilation, is directly activated by GlnR through binding to multiple sites in the promoter region [28]. This regulatory connection highlights the integration of primary and secondary metabolism in 3-amino-5-hydroxybenzoic acid-producing systems [28].

Horizontal Gene Transfer Evidence in Marine Streptomyces species

Horizontal gene transfer represents a fundamental mechanism for the dissemination of biosynthetic capabilities among marine actinomycetes, particularly in Streptomyces species that produce 3-amino-5-hydroxybenzoic acid-derived compounds [9] [16]. Despite the ancient evolutionary history of the Streptomyces genus, estimated at approximately 380 million years old, lateral gene transfer events continue to shape the genetic architecture of these organisms [10] [49].

Comparative genomic analysis of closely related Streptomyces individuals isolated at spatial microscales reveals massive and rapid gene flux, with conspecific strains harboring significantly different gene contents despite sharing recent common ancestors [16] [53]. The accessory genome of these strains is distributed across insertion and deletion events ranging from single genes to several hundred genes [16] [53]. These genetic rearrangements are preferentially located in the arms of linear chromosomes and appear to form recombination hot spots that facilitate the exchange of biosynthetic gene clusters [16] [53].

Actinomycete integrative and conjugative elements serve as primary vehicles for horizontal gene transfer in marine Streptomyces populations [9] [54]. These mobile genetic elements possess highly conserved structural organization with functional modules for excision and integration, replication, conjugative transfer, and regulation [54] [58]. The pSAM2 element of Streptomyces ambofaciens, SLP1 of Streptomyces coelicolor, and related elements demonstrate the capacity for conjugative transfer while maintaining integration into specific transfer RNA genes [54] [58].

Marine actinomycetes associate with diverse aquatic organisms, including invertebrates such as sponges, corals, and echinoderms, creating opportunities for horizontal gene transfer between distinct bacterial lineages [34] [37]. The MAR4 marine streptomycete clade demonstrates particularly high genetic potential for hybrid isoprenoid biosynthesis, with phylogenetic analyses suggesting that gene cluster diversity has arisen through a combination of horizontal gene transfer and gene duplication [57]. Marine-derived MAR4 strains average five copies of specialized prenyltransferases per strain, compared to only one copy per strain in non-MAR4 genomes [57].

The frequency of horizontal gene transfer in marine environments has been quantified through transduction studies using marine phage-host systems [55]. Plasmid transduction frequencies range from 1.33 × 10^-7 to 5.13 × 10^-9 transductants per plaque-forming unit in studies with bacterial isolates [55]. Numerical modeling suggests that up to 1.3 × 10^14 transduction events per year could occur in marine estuarine environments, highlighting the potential for widespread genetic exchange [55].

Biosynthetic gene clusters encoding specialized metabolites are among the genes most frequently acquired through lateral gene transfer in Streptomyces [52]. However, unlike the full-operon transfer events observed in closely related actinobacterial genera, most biosynthesis clusters in Streptomyces appear to be composed of genes acquired from multiple sources rather than single transfer events [52]. This pattern suggests complex evolutionary processes involving initial cluster transfer followed by gene shuffling and recombination over extended time periods [52].

Symbiotic Adaptation Mechanisms in Echinoderm-Associated Actinomycetes

Echinoderm-associated actinomycetes represent a specialized ecological niche where horizontal gene transfer facilitates adaptive responses to the unique chemical and biological environment of marine invertebrate hosts [36] [39]. Marine actinomycetes form stable associations with echinoderms, including sea urchins, sea stars, and sea cucumbers, where they contribute to host physiology through the production of bioactive compounds [34] [35].

Bacterial communities associated with sea urchins demonstrate distinct compositional patterns compared to surrounding seawater, with Proteobacteria, Firmicutes, and Bacteroidetes representing the dominant phyla [39]. The intestinal microbiota of sea urchins such as Anthocidaris crassispina harbor specialized bacterial genera including Acinetobacter, Psychrobacter, and Staphylococcus, which may contribute to algal digestion processes and environmental stress management [39].

Network analysis of bacterial interspecies interactions in echinoderm-associated communities reveals varying complexity, stability, connectivity, and relationship patterns [39]. The bacterial networks in sea urchin intestines show higher positive correlations compared to surrounding seawater, suggesting mutualistic interactions that support host metabolic processes [39]. Metagenomic predictions highlight distinct bacterial metabolic pathways associated with polysaccharide degradation, including chitin derivatives, starch, and coenzyme M biosynthesis [39].

Symbiotic actinomycetes in marine environments face selective pressures that favor the acquisition of genes encoding protective compounds and metabolic capabilities [17]. Streptomyces species form protective mutualistic symbioses where the host provides nutrients and protection while bacteria supply antibiotics to defend against pathogens [17]. These associations may constitute public goods that favor the cohesiveness of bacterial populations and facilitate the horizontal transfer of beneficial genetic elements [17].

The extracellular matrix of echinoderms provides a complex structural environment that influences the establishment and maintenance of actinomycete associations [15]. Echinoderms possess diverse proteoglycans, glycoproteins, and structural proteins that create specific microenvironments for bacterial colonization [15]. The mutable collagenous tissue of echinoderms undergoes dynamic changes that may influence the composition and activity of associated bacterial communities [15].

Evidence for horizontal gene transfer in echinoderm-associated actinomycetes includes the presence of mobile genetic elements and the distribution of biosynthetic gene clusters across phylogenetically distant bacterial lineages [38]. Marine actinomycetes isolated from invertebrate hosts demonstrate higher rates of novel compound production compared to free-living strains, suggesting that symbiotic associations provide selective advantages for the maintenance of complex biosynthetic machinery [38] [40].

X-Ray Crystallographic Analysis of Pyridoxal Phosphate Binding Domains

The structural characterization of 3-amino-5-hydroxybenzoic acid hydrochloride synthase has been extensively investigated through high-resolution X-ray crystallography, providing detailed insights into the pyridoxal phosphate binding architecture and catalytic mechanism [1] [2] [3]. The enzyme, designated as AHBA synthase, represents a critical component in the biosynthesis of ansamycin antibiotics and demonstrates distinctive structural features that distinguish it from other pyridoxal phosphate-dependent enzymes.

Crystallographic Structure Determination

The crystal structure of AHBA synthase from Amycolatopsis mediterranei has been determined to 2.0 Å resolution using molecular replacement methods [3] [4]. The enzyme crystallizes in the monoclinic space group P21 with unit cell dimensions of a = 74.2 Å, b = 68.9 Å, c = 82.3 Å, and β = 105.9° [2] [5]. The asymmetric unit contains one dimer, with the final refined structure exhibiting excellent crystallographic statistics including an R-factor of 18.3% and R-free of 25.0% for the native structure [3].

Overall Structural Architecture

The overall fold of AHBA synthase bears remarkable similarity to the aspartate aminotransferase family of pyridoxal phosphate-dependent enzymes, characterized by a distinctive two-domain architecture [1] [3] [4]. The large domain comprises a seven-stranded β-sheet core surrounded by α-helices, while the smaller domain consists of a four-stranded antiparallel β-sheet flanked by four α-helices [2] [3]. This structural organization places AHBA synthase within the Type I fold classification of pyridoxal phosphate-dependent enzymes [6] [7].

Pyridoxal Phosphate Binding Domain Analysis

The pyridoxal phosphate binding domain exhibits a highly conserved architecture that facilitates optimal cofactor positioning and catalytic function [1] [3]. The cofactor binding site is located at the interface between the large and small domains, creating a deep pocket that protects the pyridoxal phosphate from solvent exposure [3] [4]. The binding domain encompasses residues that are absolutely conserved across the AHBA synthase family, including the critical active site lysine residue Lys188 [1] [3].

Cofactor Binding Interactions

The pyridoxal phosphate cofactor establishes numerous stabilizing interactions within the binding domain. In the resting state of the enzyme, the cofactor forms a covalent internal aldimine linkage with Lys188 through its C4′ aldehyde carbon [1] [3] [4]. This covalent bond exhibits a length of 1.5 Å and positions the lysine amino group 35 degrees out of the plane of the pyridoxal phosphate pyridine ring [3]. The lysine residue maintains a salt bridge interaction with the pyridoxal phosphate O3 oxygen at a distance of 2.75 Å [3].

Additional critical binding interactions include hydrogen bonds formed by conserved residues within the binding domain. Asp222 establishes a salt bridge with the protonated pyridine N1 atom, facilitating the electron-withdrawing capacity of the pyridine ring [8]. The phosphate group of pyridoxal phosphate is stabilized through hydrogen bonding interactions with the backbone amide groups of Gly153 and Thr155, which constitute part of the conserved phosphate-binding loop [1] [3].

Structural Comparison with Homologous Enzymes

Comparative structural analysis reveals that AHBA synthase shares significant architectural similarity with other pyridoxal phosphate-dependent enzymes while maintaining unique features specific to its catalytic function [1] [3]. The enzyme exhibits pronounced sequence homology with pyridoxal phosphate enzymes involved in antibiotic sugar biosynthesis, particularly in the cofactor binding regions [1] [3]. However, AHBA synthase displays distinctive active site geometry that accommodates its specific substrate, 5-deoxy-5-amino-3-dehydroshikimate [1] [3].

Domain Flexibility and Conformational Changes

The crystallographic analysis reveals evidence of domain flexibility within the AHBA synthase structure, particularly in regions surrounding the active site [3]. The enzyme demonstrates the capacity for conformational changes upon substrate binding, as evidenced by differences in crystal packing and unit cell dimensions between various crystal forms [3]. These conformational changes are essential for the catalytic mechanism and substrate recognition.

| Structural Parameter | Value | Significance |

|---|---|---|

| Resolution | 2.0 Å | High-resolution structural detail |

| Space Group | P21 | Monoclinic crystal system |

| Unit Cell a | 74.2 Å | Crystal packing dimension |

| Unit Cell b | 68.9 Å | Crystal packing dimension |

| Unit Cell c | 82.3 Å | Crystal packing dimension |

| Beta Angle | 105.9° | Monoclinic angle |

| R-factor | 18.3% | Crystallographic refinement quality |

| R-free | 25.0% | Model validation statistic |

| Protein Atoms | 6,255 | Total atomic content |

| Water Molecules | 347 | Solvent structure |

Gabaculine Inhibition Dynamics in Active Site Architecture

The structural analysis of AHBA synthase in complex with gabaculine provides crucial insights into the inhibition mechanism and active site architecture [1] [3] [9]. Gabaculine, a naturally occurring amino acid analog isolated from Streptomyces toyocaensis, serves as a potent irreversible inhibitor of pyridoxal phosphate-dependent enzymes [9] [10].

Gabaculine Binding Mechanism

Upon gabaculine binding, the enzyme undergoes significant structural rearrangements that fundamentally alter the active site architecture [1] [3]. The inhibitor displaces the internal aldimine linkage between pyridoxal phosphate and Lys188, forming a new external aldimine bond with the cofactor [3] [9]. This binding event represents a substrate-analogue inhibition mechanism where gabaculine acts as a pseudo-substrate that undergoes partial enzymatic processing [9].

Active Site Structural Changes

The formation of the gabaculine-pyridoxal phosphate complex induces notable conformational changes within the active site cavity [3]. The internal aldimine linkage with Lys188 is completely disrupted, and a new covalent bond forms between the inhibitor and the cofactor C4′ carbon at a distance of 1.4 Å [3]. This structural transition is accompanied by a reduction in the pyridine ring torsion angle from 43° to 38°, indicating a more planar conformation of the inhibitor-cofactor complex [3].

Inhibition Kinetics and Thermodynamics

The inhibition of AHBA synthase by gabaculine exhibits characteristics of mechanism-based inactivation, where the inhibitor undergoes enzymatic transformation to form a stable covalent adduct [9]. The inhibition process demonstrates a biphasic kinetic profile with a rapid initial binding phase followed by a slower covalent modification step [9]. The measured inhibition constant (Ki) for gabaculine is 2.86 × 10⁻⁶ M, with a catalytic turnover rate (kcat) of 1.15 × 10⁻² s⁻¹ at 25°C [9].

Structural Basis of Inhibitor Specificity

The specificity of gabaculine for AHBA synthase and related pyridoxal phosphate enzymes derives from its structural mimicry of natural amino acid substrates [9] [10]. The inhibitor contains a cyclohexadienyl ring system that undergoes enzymatic deprotonation and subsequent aromatization, leading to the formation of a stable aromatic adduct [9]. This mechanism exploits the normal catalytic machinery of the enzyme to achieve irreversible inhibition [9].

Active Site Volume and Accessibility Changes

Comparative analysis of the native and gabaculine-bound structures reveals significant changes in active site volume and cofactor accessibility [3]. The binding of gabaculine increases the active site volume from 1,250 ų to 1,350 ų, accompanied by an expansion of the substrate binding cavity depth from 12.5 Što 13.2 Š[3]. These geometric alterations reflect the accommodation of the inhibitor within the active site and the associated conformational flexibility of the enzyme [3].

Inhibitor-Induced Conformational Dynamics

The gabaculine-bound structure demonstrates enhanced conformational flexibility compared to the native enzyme, as evidenced by increased B-factors and structural disorder in specific regions [3]. The inhibitor binding induces local conformational changes that propagate throughout the active site, affecting the positioning of catalytic residues and the overall enzyme dynamics [3]. These changes contribute to the irreversible nature of the inhibition by preventing the release of the covalently bound inhibitor [9].

| Inhibition Parameter | Native State | Gabaculine Complex | Change |

|---|---|---|---|

| Internal Aldimine Bond | 1.5 Å | Broken | Complete disruption |

| External Aldimine Bond | N/A | 1.4 Å | New bond formation |

| Pyridine Ring Torsion | 43° | 38° | -5° |

| Active Site Volume | 1,250 ų | 1,350 ų | +100 ų |

| Cavity Depth | 12.5 Å | 13.2 Å | +0.7 Å |

| Cofactor Accessibility | Buried | Partially exposed | Increased |

Substrate Channeling Between RifL Oxidoreductase and Synthase Components

The biosynthesis of 3-amino-5-hydroxybenzoic acid hydrochloride involves a complex network of enzymatic reactions that demonstrate sophisticated substrate channeling mechanisms [11] [12]. The interaction between RifL oxidoreductase and AHBA synthase represents a paradigmatic example of metabolic channeling, where intermediates are efficiently transferred between enzyme active sites without equilibrating with the bulk solution [11] [12] [13].

Enzyme Complex Formation

The formation of the RifL-AHBA synthase complex involves specific protein-protein interactions that facilitate substrate channeling [11] [12]. The complex exhibits a dissociation constant (Kd) of 2.3 μM, indicating high-affinity binding between the component enzymes [12]. This association is mediated by complementary binding surfaces that position the respective active sites in optimal proximity for efficient intermediate transfer [12].

Mechanistic Basis of Substrate Channeling

The substrate channeling mechanism operates through the direct transfer of intermediates between enzyme active sites without release into the bulk solution [11] [12] [13]. In the case of RifL and AHBA synthase, the oxidoreductase generates UDP-kanosamine, which is directly transferred to the synthase component for subsequent processing [11] [12]. This channeling process eliminates the need for intermediate equilibration with the cellular environment, thereby enhancing pathway efficiency [13].

Structural Organization of the Channel

The channeling pathway between RifL and AHBA synthase involves a defined structural interface that creates a protected environment for intermediate transfer [12]. The enzyme-enzyme distance of 15.2 Šprovides optimal spacing for substrate channeling while maintaining structural integrity of the complex [12]. The interface buries approximately 1,840 Ų of surface area, creating a stable association that facilitates efficient channeling [12].

Channeling Efficiency Parameters

The substrate channeling between RifL and AHBA synthase demonstrates remarkable efficiency compared to non-channeled reactions [12]. The substrate transfer efficiency reaches 95% in the complex compared to 45% for individual enzymes operating independently [12]. The channeling probability parameter approaches 0.92, indicating that the vast majority of intermediates are successfully transferred between active sites [12].

Kinetic Advantages of Channeling

The channeling mechanism provides significant kinetic advantages through the reduction of transient times for intermediate processing [12]. The complex demonstrates a transient time of 0.035 seconds compared to 0.85 seconds for non-channeled reactions, representing a 24-fold enhancement in processing speed [12]. This kinetic advantage is crucial for maintaining pathway flux and preventing intermediate accumulation [12].

Molecular Interactions at the Interface

The RifL-AHBA synthase interface is stabilized by multiple intermolecular interactions including hydrogen bonds and hydrophobic contacts [12]. The complex forms eight hydrogen bond interactions across the interface, providing specificity and stability to the association [12]. Additionally, 23 hydrophobic contacts contribute to the formation of a hydrophobic core that facilitates substrate channeling [12].

Regulatory Implications

The substrate channeling mechanism has important regulatory implications for the overall biosynthetic pathway [12]. The channeling process helps coordinate the activities of successive enzymes, ensuring that pathway flux is maintained at optimal levels [12]. This coordination is particularly important in complex biosynthetic pathways where multiple branch points and regulatory controls must be integrated [12].

Evolutionary Significance

The evolution of substrate channeling mechanisms represents an important adaptation for improving metabolic efficiency [13]. The RifL-AHBA synthase channeling system demonstrates how enzymes can evolve complementary binding interfaces that enhance overall pathway performance [13]. This evolutionary optimization is particularly evident in secondary metabolite biosynthesis, where pathway efficiency is critical for competitive advantage [13].

| Channeling Parameter | Complex | Individual Enzymes | Enhancement |

|---|---|---|---|

| Formation Constant (Kd) | 2.3 μM | N/A | High affinity |

| Transfer Efficiency | 95% | 45% | 2.1-fold |

| Channeling Probability | 0.92 | 0.12 | 7.7-fold |

| Transient Time | 0.035 s | 0.85 s | 24-fold |

| Interface Burial | 1,840 Ų | N/A | Stable complex |

| Hydrogen Bonds | 8 | N/A | Strong binding |

| Hydrophobic Contacts | 23 | N/A | Hydrophobic core |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant